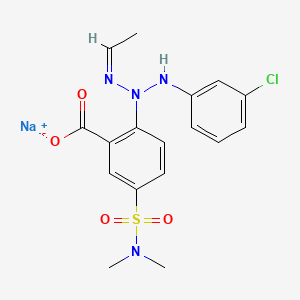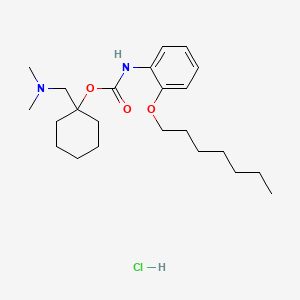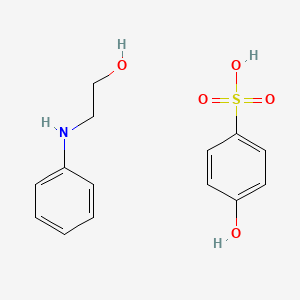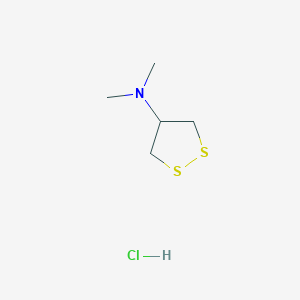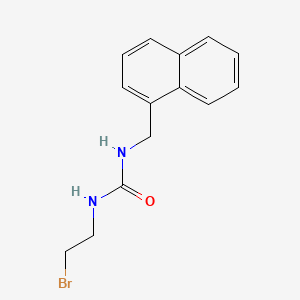
Urea, 1-(2-bromoethyl)-3-(1-naphthylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-(2-bromoethyl)-3-(1-naphthylmethyl)- is a synthetic organic compound that features a urea backbone substituted with a 2-bromoethyl group and a 1-naphthylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(2-bromoethyl)-3-(1-naphthylmethyl)- typically involves the reaction of 1-naphthylmethylamine with 2-bromoethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{1-Naphthylmethylamine} + \text{2-Bromoethyl isocyanate} \rightarrow \text{Urea, 1-(2-bromoethyl)-3-(1-naphthylmethyl)-} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, 1-(2-bromoethyl)-3-(1-naphthylmethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the urea backbone or the substituents.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can introduce or modify functional groups on the urea backbone or the substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Urea, 1-(2-bromoethyl)-3-(1-naphthylmethyl)- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of urea derivatives on biological systems. Its ability to undergo various chemical reactions makes it a useful tool for modifying biomolecules and studying their interactions.
Medicine
In medicine, Urea, 1-(2-bromoethyl)-3-(1-naphthylmethyl)- has potential applications as a pharmaceutical intermediate. Its unique structure may allow for the development of new drugs with specific biological activities.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it valuable for the synthesis of polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of Urea, 1-(2-bromoethyl)-3-(1-naphthylmethyl)- involves its interaction with molecular targets through its functional groups. The 2-bromoethyl group can participate in nucleophilic substitution reactions, while the 1-naphthylmethyl group can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromoethyl N-(1-naphthyl)carbamate
- 2-Bromo-N-ethyl-N-(1-naphthylmethyl)ethanamine hydrobromide
Uniqueness
Urea, 1-(2-bromoethyl)-3-(1-naphthylmethyl)- is unique due to its specific combination of functional groups. The presence of both the 2-bromoethyl and 1-naphthylmethyl groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for both research and industrial purposes.
Eigenschaften
CAS-Nummer |
102434-33-3 |
|---|---|
Molekularformel |
C14H15BrN2O |
Molekulargewicht |
307.19 g/mol |
IUPAC-Name |
1-(2-bromoethyl)-3-(naphthalen-1-ylmethyl)urea |
InChI |
InChI=1S/C14H15BrN2O/c15-8-9-16-14(18)17-10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7H,8-10H2,(H2,16,17,18) |
InChI-Schlüssel |
IDDFUWIMESBRMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



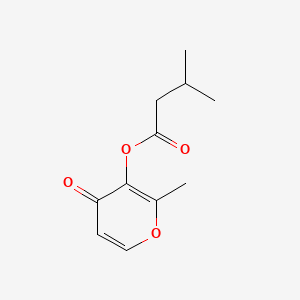
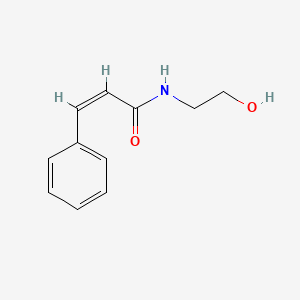
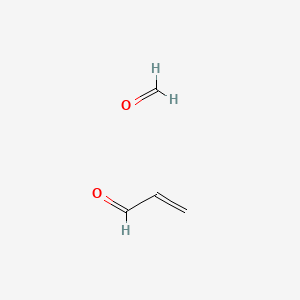
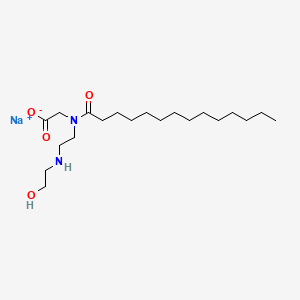
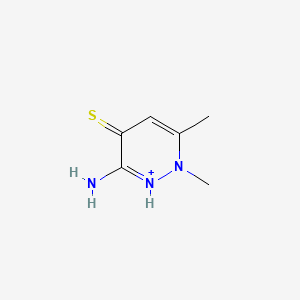
![3,8-Dichloro-5,10-bis[(3-chlorophenyl)amino]pyrene-1,6-dione](/img/structure/B12692545.png)
![6,7,8,9-Tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecine](/img/structure/B12692549.png)
